molecular formula C17H14O6 B14311537 2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one CAS No. 114041-03-1

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B14311537
CAS No.: 114041-03-1
M. Wt: 314.29 g/mol
InChI Key: HWUIYLCRDRBZIO-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one can be achieved through several methods One common approach involves the modification of quercetin, a naturally occurring flavonoidThis can be done using specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. Specific molecular targets include enzymes like quinone reductase 2 (QR2) and various kinases involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other flavonoids

Properties

CAS No.

114041-03-1

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-2-22-10-4-5-11-14(8-10)23-17(16(21)15(11)20)9-3-6-12(18)13(19)7-9/h3-8,18-19,21H,2H2,1H3

InChI Key

HWUIYLCRDRBZIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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